molecular formula C25H24N2O3S B2418526 (E)-methyl 2-(4-isopropylbenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 358353-25-0

(E)-methyl 2-(4-isopropylbenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Katalognummer: B2418526
CAS-Nummer: 358353-25-0
Molekulargewicht: 432.54
InChI-Schlüssel: NAQPDMFXSQWJMM-XSFVSMFZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-methyl 2-(4-isopropylbenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C25H24N2O3S and its molecular weight is 432.54. The purity is usually 95%.
BenchChem offers high-quality (E)-methyl 2-(4-isopropylbenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-methyl 2-(4-isopropylbenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

methyl (2E)-7-methyl-3-oxo-5-phenyl-2-[(4-propan-2-ylphenyl)methylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O3S/c1-15(2)18-12-10-17(11-13-18)14-20-23(28)27-22(19-8-6-5-7-9-19)21(24(29)30-4)16(3)26-25(27)31-20/h5-15,22H,1-4H3/b20-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAQPDMFXSQWJMM-XSFVSMFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)C(C)C)SC2=N1)C4=CC=CC=C4)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=CC=C(C=C3)C(C)C)/SC2=N1)C4=CC=CC=C4)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (E)-methyl 2-(4-isopropylbenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a member of the thiazolo[3,2-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including antitumor, antimicrobial, and other pharmacological effects, based on recent research findings.

Chemical Structure and Properties

The structure of this compound features a thiazolo[3,2-a]pyrimidine core, which is known for its potential in medicinal chemistry. The presence of various substituents such as the isopropyl group enhances its biological profile. The compound's molecular formula is C22_{22}H24_{24}N2_{2}O3_{3}S.

Antitumor Activity

Recent studies have highlighted the antitumor properties of thiazolo[3,2-a]pyrimidine derivatives. For instance, compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines:

  • Cytotoxicity against M-HeLa cells : The compound exhibited high efficacy against cervical adenocarcinoma cells (M-HeLa), showing a lower cytotoxicity towards normal liver cells (Chang liver) .
  • Comparison with Reference Drugs : In some studies, the cytotoxicity of related thiazolo compounds was found to be two times higher than that of standard chemotherapeutics such as Sorafenib .

Antimicrobial Activity

Thiazolo[3,2-a]pyrimidines have also been evaluated for their antimicrobial effects . Compounds similar to our target compound showed moderate antibacterial activity against various pathogens. For example:

  • Screening Results : Several derivatives demonstrated effective inhibition against Gram-positive and Gram-negative bacteria .

Acetylcholinesterase Inhibition

The potential of thiazolo[3,2-a]pyrimidines as acetylcholinesterase inhibitors has been explored due to their implications in treating neurodegenerative diseases. The structure-activity relationship (SAR) indicates that modifications can enhance inhibition potency .

Case Study 1: Cytotoxicity Evaluation

A study evaluated a series of thiazolo[3,2-a]pyrimidine derivatives for their cytotoxic effects on MCF-7 (breast cancer) and Hutu80 (duodenal adenocarcinoma) cell lines. The results indicated that certain modifications significantly improved selectivity and potency against cancer cells while maintaining low toxicity to normal cells .

Case Study 2: Antimicrobial Screening

In another investigation, a range of thiazolo derivatives were synthesized and tested against common bacterial strains. The results showed that specific structural features contributed to enhanced antimicrobial activity compared to established antibiotics .

Research Findings Summary Table

Activity TypeCell Line/PathogenIC50_{50} ValueReference
AntitumorM-HeLaHigher than Sorafenib
AntimicrobialVarious Bacterial StrainsModerate Activity
AcetylcholinesteraseAChE InhibitionVaries by Derivative

Q & A

Q. Key Variables :

  • Aldehyde substituents (e.g., 4-isopropyl vs. 2,4,6-trimethoxy) influence reaction efficiency and crystal quality .
  • Extended reflux times (>10 hours) may improve yield but risk decomposition .

Basic: How is the compound structurally characterized?

Answer:
Structural elucidation relies on:

  • X-ray crystallography : Reveals a flattened boat conformation of the pyrimidine ring (C5 deviation: 0.224 Å) and a dihedral angle of 80.94° between the thiazolopyrimidine and benzene rings .
  • Bond lengths : Critical bonds include N1–C9 (1.292 Å) and O1–C3 (1.211 Å), consistent with conjugated systems .
  • Spectroscopy :
    • IR : Peaks at ~1,710 cm⁻¹ (C=O stretch) and ~1,220 cm⁻¹ (C–O ester) .
    • NMR : Methyl groups appear as singlets at δ 2.24–2.37 ppm, and aromatic protons resonate between δ 6.5–8.0 ppm .

Advanced: How can synthetic conditions be optimized for higher yield or enantiomeric purity?

Answer:
Optimization strategies include:

  • Catalyst screening : Replace sodium acetate with pyrrolidine or DBU to enhance cyclization efficiency .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates .
  • Temperature control : Lower reflux temperatures (e.g., 80°C vs. 110°C) reduce side reactions .
  • Chiral resolution : Use chiral stationary phases in HPLC to isolate enantiomers, critical for bioactivity studies .

Advanced: What biological mechanisms are hypothesized for this compound?

Answer:
The thiazolo[3,2-a]pyrimidine scaffold is associated with:

  • Enzyme inhibition : Potential inhibition of kinases or topoisomerases due to planar aromatic systems interacting with ATP-binding pockets .
  • Antimicrobial activity : Enhanced by electron-withdrawing substituents (e.g., 4-CN) that disrupt bacterial membrane integrity .
  • Assay design :
    • In vitro : MTT assays for cytotoxicity (IC₅₀ values) against cancer cell lines .
    • In silico : Molecular docking (e.g., AutoDock Vina) using crystal structure coordinates to predict target binding .

Advanced: How do substituent variations resolve contradictions in bioactivity data?

Answer:
Substituent effects are analyzed via structure-activity relationship (SAR) studies :

  • Electron-donating groups (e.g., 4-OCH₃): Increase solubility but reduce antimicrobial potency .
  • Steric effects : Bulky groups (e.g., 2,4,6-trimethoxy) hinder target binding, lowering IC₅₀ values .
  • Case study : Replacing 4-isopropyl with 4-bromo improves anticancer activity (IC₅₀: 12 μM vs. 45 μM) due to enhanced halogen bonding .

Advanced: How does computational modeling enhance understanding of its activity?

Answer:

  • Docking simulations : Use crystal structure data (e.g., PDB ID from ) to model interactions with EGFR or COX-2 .
  • DFT calculations : Predict charge distribution and reactive sites (e.g., C2–C3 double bond as an electrophilic hotspot) .
  • MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories to prioritize synthetic targets .

Basic: What purification techniques are effective for this compound?

Answer:

  • Recrystallization : Ethyl acetate/ethanol (3:2) yields high-purity crystals (mp 427–428 K) .
  • Column chromatography : Silica gel with hexane/ethyl acetate (4:1) eluent removes unreacted aldehydes .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water) resolve E/Z isomers .

Advanced: How does E/Z isomerism impact physicochemical and biological properties?

Answer:

  • Stability : The E-isomer is thermodynamically favored due to reduced steric hindrance .
  • Bioactivity : Z-isomers exhibit 3–5× lower antimicrobial activity, likely due to distorted planarity .
  • Analytical differentiation : NOESY NMR or XRD identifies configuration via spatial proximity of substituents .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.